N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate.
Coupling with Thiophene-2-carboxylic Acid: The benzothiazole intermediate is then coupled with thiophene-2-carboxylic acid using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also contain the benzothiazole moiety and have shown similar antibacterial and antifungal activities.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties in its structure. This combination imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for further research .
Properties
IUPAC Name |
N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS3/c14-7-3-1-4-8-10(7)15-13(21-8)17-12(19)16-11(18)9-5-2-6-20-9/h1-6H,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAJIHHMCIDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=S)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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